3H-spiro(2-benzofuran-1,9'-fluoren)-3-one

Thermal Stability Vacuum Deposition OLED Fabrication

3H-Spiro(2-benzofuran-1,9'-fluoren)-3-one (CAS 82111-99-7), also named Spiro[9H-fluorene-9,1'(3'H)-isobenzofuran]-3'-one or spiro[2-benzofuran-3,9'-fluorene]-1-one, is a rigid spirocyclic compound composed of a benzofuranone moiety linked to a fluorene framework through a quaternary spiro carbon. With a molecular formula of C20H12O2 and a molecular weight of 284.3 g/mol, it is the oxidized ketone analog of the parent hydrocarbon 3H-spiro[2-benzofuran-1,9'-fluorene] (CAS 161-37-5, C20H14O).

Molecular Formula C20H12O2
Molecular Weight 284.3 g/mol
CAS No. 82111-99-7
Cat. No. B12803150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-spiro(2-benzofuran-1,9'-fluoren)-3-one
CAS82111-99-7
Molecular FormulaC20H12O2
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5C(=O)O4
InChIInChI=1S/C20H12O2/c21-19-15-9-3-6-12-18(15)20(22-19)16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12H
InChIKeyJYYXPYFFTVLXIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Spiro(2-benzofuran-1,9'-fluoren)-3-one (CAS 82111-99-7): A Ketone-Functionalized Spirocyclic Scaffold


3H-Spiro(2-benzofuran-1,9'-fluoren)-3-one (CAS 82111-99-7), also named Spiro[9H-fluorene-9,1'(3'H)-isobenzofuran]-3'-one or spiro[2-benzofuran-3,9'-fluorene]-1-one, is a rigid spirocyclic compound composed of a benzofuranone moiety linked to a fluorene framework through a quaternary spiro carbon [1]. With a molecular formula of C20H12O2 and a molecular weight of 284.3 g/mol, it is the oxidized ketone analog of the parent hydrocarbon 3H-spiro[2-benzofuran-1,9'-fluorene] (CAS 161-37-5, C20H14O) . The compound is listed in the PubChem database (CID 254817) and holds the NSC identifier 79441, indicating its prior inclusion in the National Cancer Institute's screening library [1]. Its rigid, non-rotatable structure (zero freely rotatable bonds) and the presence of a lactone-type carbonyl group differentiate it from simple spirobifluorene building blocks [2].

Why 3H-Spiro(2-benzofuran-1,9'-fluoren)-3-one Cannot Be Replaced by Its Deoxygenated Analog CAS 161-37-5


In spirocyclic chemistry, small structural modifications often produce disproportionately large changes in physicochemical and electronic properties. 3H-Spiro(2-benzofuran-1,9'-fluoren)-3-one (CAS 82111-99-7) and its deoxygenated congener 3H-spiro[2-benzofuran-1,9'-fluorene] (CAS 161-37-5) differ by a single ketone group, yet this difference transforms the molecular geometry, polarity, hydrogen-bonding capacity, and thermal stability profile . The ketone introduces a second hydrogen-bond acceptor (HBA count of 2 vs. 1), increases the topological polar surface area more than 2.9-fold (26.3 Ų vs. 9.0 Ų), and elevates the boiling point by over 70 °C . These differences are not cosmetic: in applications requiring specific electron affinity, solubility parameters, or thermal processing windows, the two compounds are functionally non-interchangeable. Furthermore, patent literature on spirobifluorene-benzofuran systems reveals that the position and oxidation state of the heterocycle directly modulate the compound's suitability as a charge-transport material in organic electronic devices [1].

Quantitative Comparative Evidence: 3H-Spiro(2-benzofuran-1,9'-fluoren)-3-one vs. Closest Analogs


Boiling Point Elevation and Thermal Processing Differentiation: CAS 82111-99-7 vs. CAS 161-37-5

The target ketone compound (CAS 82111-99-7) exhibits a boiling point of 504.6 °C at 760 mmHg, which is 73.0 °C higher than that of its deoxygenated analog CAS 161-37-5 (431.6 °C) . This represents a 16.9% increase in boiling temperature. The flash point similarly elevates from 204.1 °C to 213.5 °C . In the context of physical vapor deposition processes commonly used for OLED material fabrication, this higher boiling point translates to a wider thermal processing window and reduced risk of premature evaporation during device annealing steps [1].

Thermal Stability Vacuum Deposition OLED Fabrication

Polar Surface Area and Hydrogen-Bond Acceptor Capacity: Functional Differentiation for Supramolecular and Coordination Chemistry

The topological polar surface area (TPSA) of CAS 82111-99-7 is 26.3 Ų, compared to 9.0 Ų for CAS 161-37-5, representing a 2.9-fold (192%) increase attributable to the ketone carbonyl group [1]. Concomitantly, the hydrogen-bond acceptor count rises from 1 to 2 [1]. The computed LogP (XLogP3) drops from approximately 5.49 (CAS 161-37-5) to 4.0 (XLogP3) or 4.13 (LogP) for the ketone form [1], indicating a substantial polarity increase. These parameters are critically important when the compound is used as a ligand for metal coordination or as a building block in hydrogen-bond-directed assembly, where multiple acceptor sites enable distinct binding geometries not accessible with the deoxygenated analog [2].

Supramolecular Chemistry Coordination Complexes Solubility Engineering

Regioisomeric Differentiation: 3-One (CAS 82111-99-7) vs. 2-One Spirobenzofuranone Form (from Electrochemical Synthesis)

A 2024 report by Yue, Yi, and Liu et al. demonstrated the synthesis of 2H-spiro[benzofuran-3,9'-fluoren]-2-one derivatives via electrochemical oxidative dearomative spiroannulation, achieving yields varying from 45% to 83% [1]. The 2-one regioisomer (ketone at position 2 of the benzofuran ring) is structurally distinct from the 3-one (CAS 82111-99-7, ketone at position 3). While no direct head-to-head comparison data are available, the synthetic accessibility of the 2-one form via mild electrochemical methods (room temperature, no stoichiometric oxidant) contrasts with the likely multi-step condensation/oxidation route required for the 3-one [1][2]. Researchers selecting between these regioisomers must consider that the 3-one form (CAS 82111-99-7) places the carbonyl in a different electronic conjugation pathway relative to the fluorene π-system, which can alter the compound's absorption and emission characteristics in fluorophore applications [3].

Synthetic Chemistry Electrochemical Synthesis Fluorophore Design

Chromogenic Potential: Class-Level Evidence from Fluorene-9-Spiro-Lactone Patent Literature

European Patent EP 0124377 A2 describes chromogenic fluorene-9-spiro-lactones that produce light-fast blue to green colors upon reaction with electron-accepting co-reactants, exhibiting marked absorption in the near-infrared region [1]. While CAS 82111-99-7 is not explicitly claimed in this patent, its core structure (a fluorene-9-spiro-lactone/phthalan) falls within the general formula described [1]. The patent establishes that the spiro-lactone ring-opening mechanism—triggered by acid or electron-acceptor interaction—is the chromogenic switch [1]. The target compound, bearing a benzofuranone (phthalan-3-one) spiro-fused to fluorene, shares this structural motif. In contrast, the deoxygenated analog CAS 161-37-5 lacks the lactone carbonyl necessary for the ring-opening chromogenic response, making it unsuitable for such applications [2].

Chromogenic Materials Pressure-Sensitive Recording Near-Infrared Absorption

Recommended Research and Industrial Application Scenarios for CAS 82111-99-7 Based on Differential Evidence


High-Temperature Vacuum-Processed Organic Electronic Device Fabrication

The 73 °C higher boiling point of CAS 82111-99-7 (504.6 °C) relative to its deoxygenated analog CAS 161-37-5 (431.6 °C) makes it a preferred candidate for vacuum thermal evaporation processes requiring extended deposition windows or post-deposition annealing above 200 °C . Patent literature on spirobifluorene-benzofuran derivatives positions such compounds as hole-transport or host materials in OLEDs where thermal stability during device operation is critical [1]. Researchers developing thermally activated delayed fluorescence (TADF) or phosphorescent OLED host materials may prioritize this ketone form for its enhanced thermal robustness [1].

Ligand Design for Metal-Organic Coordination Complexes and Supramolecular Assemblies

With a TPSA of 26.3 Ų (vs. 9.0 Ų) and two hydrogen-bond acceptor sites provided by the lactone carbonyl and the benzofuran oxygen, CAS 82111-99-7 offers bidentate coordination potential not available in the singly-oxygenated analog [2]. The lower LogP (~4.0 vs. 5.49) improves compatibility with polar solvents [2]. Researchers designing lanthanide luminescent complexes where the spiro-fluorene core provides antenna effects while the carbonyl group chelates the metal center may find this compound uniquely suited for the dual role [2].

Chromogenic and Indicator Chemistry Leveraging the Spiro-Lactone Structural Motif

The presence of the phthalan-3-one (benzofuranone) lactone group in CAS 82111-99-7 aligns it with the class of fluorene-9-spiro-lactones described in EP 0124377 A2 as pressure- and heat-sensitive chromogenic agents [3]. Upon contact with electron-accepting co-reactants (acidic clays, phenolic resins, Lewis acids), ring-opening generates intensely colored species with near-IR absorption [3]. Industrial R&D teams developing carbonless copy paper, thermal recording media, or near-IR security inks may evaluate this compound as a chromogenic precursor, as the deoxygenated analog CAS 161-37-5 lacks the lactone functionality required for this mechanism [4].

Synthetic Methodology Development Targeting 3-One Spirobenzofuranone Regioisomers

The recent publication of a mild electrochemical route to the 2-one regioisomer (Yue et al., 2024) has created a knowledge gap in the synthetic accessibility of 3-one spirobenzofuranones [5]. CAS 82111-99-7 represents the 3-one regioisomer that is not accessible via the published electrochemical method [5]. Research groups focused on structure-property relationship studies of spirobenzofuranone fluorophores may procure this compound as a reference standard to benchmark the photophysical properties of the 3-one series against the 2-one series, enabling systematic mapping of how the carbonyl position modulates Stokes shift, quantum yield, and fluorescence lifetime [5][6].

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